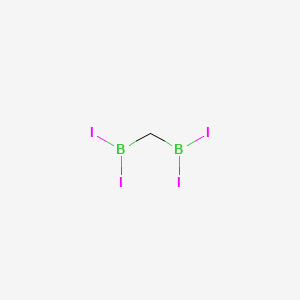
Methylenebis(diiodoborane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis(diiodoborane) is an organoboron compound characterized by the presence of two diiodoborane groups connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis(diiodoborane) can be synthesized through the reaction of methylene dibromide with diiodoborane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH2Br2+2BI2→CH2(BI2)2+2HBr
Industrial Production Methods
Industrial production of methylenebis(diiodoborane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methylenebis(diiodoborane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert methylenebis(diiodoborane) to boranes or other boron-containing compounds.
Substitution: The diiodoborane groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of methylenebis(diiodoborane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of methylenebis(diiodoborane) depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds with different functional groups.
Scientific Research Applications
Methylenebis(diiodoborane) has several scientific research applications, including:
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: Methylenebis(diiodoborane) is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of methylenebis(diiodoborane) involves its interaction with various molecular targets and pathways. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylenebis(diiodoborane) include:
Methylenebis(dibutyldithiocarbamate): An organosulfur compound used as an additive in lubricants.
Methylenebis(diphenylphosphine): A phosphorus-containing compound used in coordination chemistry.
Methylenebis(diphenylamine): An aromatic amine used in the production of rubber and other polymers.
Uniqueness
Methylenebis(diiodoborane) is unique due to its diiodoborane groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in BNCT highlight its versatility and significance in scientific research and industrial applications.
Properties
CAS No. |
98370-06-0 |
|---|---|
Molecular Formula |
CH2B2I4 |
Molecular Weight |
543.27 g/mol |
IUPAC Name |
diiodoboranylmethyl(diiodo)borane |
InChI |
InChI=1S/CH2B2I4/c4-2(5)1-3(6)7/h1H2 |
InChI Key |
DDSZWEWSAMJFFR-UHFFFAOYSA-N |
Canonical SMILES |
B(CB(I)I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















